Cas no 1420800-16-3 (Oxetane-3-carbonitrile)

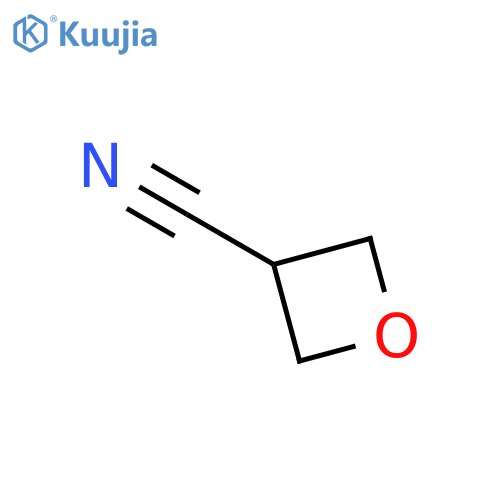

Oxetane-3-carbonitrile structure

商品名:Oxetane-3-carbonitrile

CAS番号:1420800-16-3

MF:C4H5NO

メガワット:83.0886008739471

MDL:MFCD21848216

CID:1316303

PubChem ID:71695437

Oxetane-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Oxetane-3-carbonitrile

- 3-Oxetanecarbonitrile

- AKOS022719774

- SB21831

- A903273

- 1420800-16-3

- MFCD21848216

- AS-57568

- SY226783

- EN300-133869

- DA-10435

- DTXSID40856583

- CS-0043332

-

- MDL: MFCD21848216

- インチ: InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2

- InChIKey: PXDVPPINZKNVNF-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1COC1

計算された属性

- せいみつぶんしりょう: 83.037113783g/mol

- どういたいしつりょう: 83.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 87

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 33Ų

Oxetane-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113972-100mg |

Oxetane-3-carbonitrile |

1420800-16-3 | 98% | 100mg |

¥630 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1210045-10G |

oxetane-3-carbonitrile |

1420800-16-3 | 97% | 10g |

$2220 | 2023-09-02 | |

| abcr | AB448222-1g |

Oxetane-3-carbonitrile, 95%; . |

1420800-16-3 | 95% | 1g |

€471.70 | 2025-02-19 | |

| Chemenu | CM325558-5g |

oxetane-3-carbonitrile |

1420800-16-3 | 95% | 5g |

$1155 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC911-200mg |

Oxetane-3-carbonitrile |

1420800-16-3 | 95% | 200mg |

798.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02535-5g |

Oxetane-3-carbonitrile |

1420800-16-3 | 95% | 5g |

¥7478.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02535-250mg |

Oxetane-3-carbonitrile |

1420800-16-3 | 95% | 250mg |

¥601.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1210045-1G |

oxetane-3-carbonitrile |

1420800-16-3 | 97% | 1g |

$280 | 2024-07-21 | |

| Enamine | EN300-133869-0.05g |

oxetane-3-carbonitrile |

1420800-16-3 | 95% | 0.05g |

$156.0 | 2023-02-15 | |

| Enamine | EN300-133869-0.1g |

oxetane-3-carbonitrile |

1420800-16-3 | 95% | 0.1g |

$233.0 | 2023-02-15 |

Oxetane-3-carbonitrile 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1420800-16-3 (Oxetane-3-carbonitrile) 関連製品

- 170128-14-0(3-Methyloxetane-3-carbonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 157047-98-8(Benzomalvin C)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

atkchemica

(CAS:1420800-16-3)Oxetane-3-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1420800-16-3)Oxetane-3-carbonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/1066.0